molecular formula C5H2BrClN4 B11715652 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B11715652
Molekulargewicht: 233.45 g/mol
InChI-Schlüssel: NHRRCKQRUPSEOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-nitropyrazine with sodium azide, followed by bromination using N-bromosuccinimide (NBS). The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and angiogenesis, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

  • 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
  • 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Comparison: 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine stands out due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. Compared to its analogs, this compound may exhibit improved potency and selectivity in its biological applications .

Eigenschaften

Molekularformel

C5H2BrClN4

Molekulargewicht

233.45 g/mol

IUPAC-Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-4-5-8-2-9-11(5)1-3(7)10-4/h1-2H

InChI-Schlüssel

NHRRCKQRUPSEOI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C2=NC=NN21)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.